molecular formula C15H25NO5 B13323006 8-(tert-Butoxycarbonyl)-3-hydroxy-8-azaspiro[4.5]decane-1-carboxylic acid CAS No. 2306270-34-6

8-(tert-Butoxycarbonyl)-3-hydroxy-8-azaspiro[4.5]decane-1-carboxylic acid

Cat. No.: B13323006
CAS No.: 2306270-34-6
M. Wt: 299.36 g/mol
InChI Key: NCMYAQFRGBYUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    8-(tert-Butoxycarbonyl)-3-hydroxy-8-azaspiro[4.5]decane-1-carboxylic acid: .

  • It features a spirocyclic structure, containing both a spiro[4.5]decane ring system and a carboxylic acid functional group.
  • The compound is often used in organic synthesis and medicinal chemistry due to its unique properties.
  • Preparation Methods

      Synthetic Routes: Boc-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid can be synthesized through various routes. One common method involves the reaction of an appropriate spirocyclic precursor with tert-butoxycarbonyl (Boc) protecting groups.

      Reaction Conditions: The specific conditions depend on the chosen synthetic pathway, but typically involve protecting group manipulations, cyclization, and purification steps.

      Industrial Production: While not widely produced industrially, research laboratories often synthesize this compound for specific applications.

  • Chemical Reactions Analysis

      Reactivity: Boc-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid can undergo various reactions, including

      Common Reagents and Conditions: Acidic or basic conditions are often employed for hydrolysis or amidation reactions. Specific reagents vary based on the desired transformation.

      Major Products: Hydrolysis yields the corresponding amino acid, while amidation produces amide derivatives.

  • Scientific Research Applications

      Chemistry: Boc-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid serves as a building block in peptide synthesis and drug discovery.

      Biology: It can be used to modify peptides or proteins for biological studies.

      Medicine: Researchers explore its potential as a prodrug or targeting moiety.

      Industry: Although not a large-scale industrial compound, it contributes to drug development.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application. For example:
      • As a prodrug, it may undergo enzymatic cleavage to release an active drug.
      • As a peptide modifier, it can alter protein interactions or stability.
  • Comparison with Similar Compounds

      Similar Compounds: Other spirocyclic amino acids or carboxylic acids.

      Uniqueness: Boc-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid’s spirocyclic structure and Boc protecting group make it distinct.

    Remember, this compound’s versatility and unique structure contribute to its significance in both research and practical applications

    Properties

    CAS No.

    2306270-34-6

    Molecular Formula

    C15H25NO5

    Molecular Weight

    299.36 g/mol

    IUPAC Name

    2-hydroxy-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azaspiro[4.5]decane-4-carboxylic acid

    InChI

    InChI=1S/C15H25NO5/c1-14(2,3)21-13(20)16-6-4-15(5-7-16)9-10(17)8-11(15)12(18)19/h10-11,17H,4-9H2,1-3H3,(H,18,19)

    InChI Key

    NCMYAQFRGBYUGP-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)OC(=O)N1CCC2(CC1)CC(CC2C(=O)O)O

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.